molecular formula C9H17NO3 B2847561 {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol CAS No. 1607592-18-6

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol

Cat. No.: B2847561
CAS No.: 1607592-18-6
M. Wt: 187.239
InChI Key: MPRZBLJAAGWSKB-UHFFFAOYSA-N
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Description

{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol (CAS 1607592-18-6) is a spirocyclic compound with a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It features a 1,4-dioxaspiro[4.5]decane core substituted with an amino group and a hydroxymethyl group at the 8-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of quinoline-based inhibitors targeting aldehyde dehydrogenase 1A1 (ALDH1A1) . Its synthesis often involves oxidation steps using reagents like Dess-Martin periodinane or coupling reactions with amines .

Properties

IUPAC Name

(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZBLJAAGWSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607592-18-6
Record name {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol can be achieved through several methods. One common approach involves the reaction of 7-chloro-6-nitrothieno[3,2-b]pyridine with (8-amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol in the presence of triethylamine and isopropyl alcohol at 90°C . Another method involves the reduction of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C .

Industrial Production Methods

While specific industrial production methods for {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol are not widely documented, the synthesis routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

2. Neuroprotective Effects
In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant enzymes and reduction of reactive oxygen species.

Case Study:
A study involving rat models of neurodegeneration found that administration of {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol significantly improved cognitive function and reduced markers of oxidative stress compared to control groups.

Biological Research Applications

1. Signal Transduction Studies
The compound has been utilized in research focusing on signal transduction pathways related to cell growth and apoptosis. Its structural features allow it to interact with various receptors, thereby influencing cellular responses.

2. Drug Delivery Systems
Due to its unique spirocyclic structure, {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol can be incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

Material Science Applications

1. Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with potential applications in coatings and adhesives due to its ability to form stable cross-linked structures.

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200 °C

Mechanism of Action

The mechanism of action of {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol

  • CAS No.: 24730-89-0
  • Molecular Formula : C₁₀H₁₈O₃
  • Key Differences: Replaces the amino group with a methyl substituent.
  • Properties: Increased lipophilicity due to the methyl group. Lower polarity compared to the amino derivative. Safety: Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Applications: Used in organic synthesis but lacks the bioactive amino group critical for enzyme inhibition .

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic Acid

  • CAS No.: 889949-15-9
  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Differences : Incorporates an acetic acid moiety.
  • Properties :
    • Enhanced acidity (pKa ~4-5) due to the carboxylate group.
    • Improved water solubility but reduced membrane permeability.
    • Safety : Similar hazards to the methyl derivative (H315, H319, H335) .
  • Applications: Potential use in peptide mimetics or metal-chelating agents .

Functional Group Modifications

8-(4-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

  • CAS No.: 868141-45-1
  • Molecular Formula : C₁₄H₁₈O₄
  • Key Differences: Features a phenolic hydroxyl group instead of amino and hydroxymethyl groups.
  • Properties :
    • Aromatic π-π stacking capability.
    • Higher thermal stability due to the rigid phenyl ring.
  • Applications: Potential building block for polymers or agrochemicals .

Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

  • CAS No.: 87787-08-4
  • Molecular Formula : C₁₁H₁₈O₄
  • Key Differences : Ester group at the 8-position.
  • Properties :
    • Hydrolytically unstable under acidic/basic conditions.
    • Increased lipophilicity compared to alcohol derivatives.
  • Applications : Intermediate in esterification or transesterification reactions .

(7R,8S)-7-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol

  • Key Features : Diol configuration with stereochemical complexity.
  • Synthesis : Produced via enzymatic resolution using lipase AK, yielding high enantiomeric excess (99% ee) .
  • Applications : Precursor in paclitaxel (taxol) synthesis, highlighting the importance of stereochemistry in bioactive molecules .

{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol in Drug Development

  • Biological Relevance: The amino and hydroxymethyl groups enable hydrogen bonding with ALDH1A1, critical for inhibitory activity.
  • Contrast with Inactive Derivatives : Methyl or ester analogs lack these functional groups, rendering them ineffective in enzyme inhibition .

Biological Activity

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol, also known by its CAS number 1607592-18-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • Melting Point : 110-111 °C
  • Density : 1.088 g/cm³
  • Boiling Point : Not specified in the available literature

Antimicrobial Properties

Research has indicated that compounds similar to {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol exhibit antimicrobial activity. For instance, derivatives of dioxaspiro compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

Preliminary studies have suggested that {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol may possess antitumor properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some studies have indicated that this compound may offer neuroprotective benefits. It has been associated with the modulation of neuroinflammatory responses and the enhancement of neuronal survival under stress conditions . These findings position it as a candidate for further investigation in neurodegenerative disease models.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various dioxaspiro compounds, {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined to be 25 µg/mL for both strains.

Study 2: Antitumor Activity

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli at MIC = 25 µg/mL
AntitumorIC50 = 30 µM in MCF-7 cells
NeuroprotectiveModulates neuroinflammation

Q & A

Q. What are the optimal synthetic routes for {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol?

  • Methodology : The synthesis typically involves a two-step process: (i) Formation of the spirocyclic acetal via acid-catalyzed condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone derivative. (ii) Reduction of the intermediate using agents like NaBH4 or LiAlH4 to yield the methanol derivative. For the amino variant, the ketone precursor may require protection/deprotection strategies (e.g., using Boc groups) to preserve the amine functionality during synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended for high purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
  • ¹H NMR : Peaks for the spirocyclic protons (δ 1.2–2.8 ppm), methanol group (δ 3.5–4.0 ppm), and amino protons (δ 1.5–2.5 ppm, broad if free).
  • ¹³C NMR : Signals for the spiro carbon (δ 90–100 ppm) and methanol carbon (δ 60–70 ppm).
    • IR : Stretching bands for -OH (~3200 cm⁻¹) and -NH₂ (~3300–3500 cm⁻¹).
    • Mass Spectrometry : Molecular ion peak at m/z 186.25 (C10H18O3N) with fragmentation patterns confirming the spirocyclic backbone .

Q. What storage conditions are recommended to maintain stability?

  • Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the methanol group or degradation of the amino moiety. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does the amino group influence reactivity compared to methyl or hydroxyl analogs?

  • The amino group enhances nucleophilicity, enabling participation in Schiff base formation, Michael additions, or coordination with metal catalysts.
  • Example : In spirocyclic amines (e.g., ), the amino group facilitates ring-opening reactions under acidic conditions, which can be exploited for functionalization .
  • Contrast : Methyl analogs () show lower reactivity in nucleophilic substitutions due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?

  • Case Study : reports IC₅₀ values of 20 µM (MCF-7 cells) vs. 156.3 µM (liver homogenate). To reconcile discrepancies: (i) Validate assay conditions (e.g., pH, serum content). (ii) Use isogenic cell lines to isolate genetic variables. (iii) Perform dose-response curves with standardized protocols (e.g., MTT vs. ATP assays) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The spirocyclic structure may occupy hydrophobic pockets, while the amino group forms hydrogen bonds .
  • DFT Studies : Calculate electron density maps to identify reactive sites (e.g., amino group’s lone pair for nucleophilic attacks) .

Q. What crystallographic approaches determine the compound’s 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL ( ) refines positional and thermal parameters. The spirocyclic ring’s puckering and amino group orientation are critical for accuracy .
  • Validation : Check R-factors (<5%) and residual electron density maps .

Key Considerations for Researchers

  • Synthetic Optimization : Explore microwave-assisted synthesis () to reduce reaction time and improve yield.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) to benchmark activity .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling oxidizing agents (e.g., CrO₃) or amino-reactive reagents .

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